VA4 TG2 inhibitor
Description
Overview of the Transglutaminase Enzyme Family
The transglutaminase (TG) family comprises a group of structurally and functionally related enzymes found across a wide range of organisms, from bacteria to mammals. karger.comresearchgate.net In mammals, this family includes eight active enzymes and the catalytically inactive protein band 4.2. researchgate.netresearchgate.net The primary and most well-known function of these calcium-dependent enzymes is to catalyze the formation of highly stable isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue within or between proteins. researchgate.netwikipedia.org These cross-links are exceptionally resistant to proteolytic degradation and are crucial in various physiological processes, including the stabilization of the extracellular matrix (ECM), wound healing, blood clotting, and maintaining the integrity of skin and hair. karger.comresearchgate.net
Multifunctional Roles of Tissue Transglutaminase (TG2) in Cellular Homeostasis
Among the transglutaminase family, tissue transglutaminase (TG2) is the most ubiquitously expressed and is unique in its remarkable functional diversity. wikipedia.orgmdpi.com It is not confined to a single role but acts as a transamidase, a G-protein (designated as Gαh), a protein disulfide isomerase (PDI), a kinase, and a scaffold protein. physiology.orgnih.gov This pleiotropic nature allows TG2 to participate in a wide spectrum of cellular processes, including cell adhesion, migration, differentiation, survival, and apoptosis. nih.gov
A defining characteristic of TG2 is its ability to switch between two distinct functional states, which are dictated by its conformation. turkupetcentre.net These two primary activities, transamidation and GTP-binding/GTPase activity, are mutually exclusive. nih.gov
Open Conformation (Transamidase Activity): In the presence of high calcium (Ca2+) concentrations, typically found in the extracellular environment, TG2 adopts an "open" or extended conformation. turkupetcentre.netnih.goviu.edu This structural arrangement exposes the enzyme's active site, enabling it to perform its canonical cross-linking function. iu.eduplos.org This transamidation activity is crucial for stabilizing the ECM. physiology.org
Closed Conformation (GTP-Binding/GTPase Activity): Inside the cell, where calcium levels are low and guanosine (B1672433) triphosphate (GTP) concentrations are high, TG2 binds to GTP and assumes a "closed," compact conformation. nih.goviu.edumdpi.com In this state, the transamidation site is hidden, and the enzyme functions as a G-protein, participating in intracellular signaling pathways. turkupetcentre.netximbio.com This GTP-binding function has been linked to pro-survival signals in cancer cells. ximbio.comresearchgate.net
The switch between these two conformations is a critical regulatory mechanism that allows TG2 to perform vastly different roles depending on its cellular location and the surrounding biochemical cues. turkupetcentre.netmdpi.com
TG2's functional versatility is further underscored by its presence in multiple subcellular compartments. wikipedia.orgmdpi.com It is found in the cytosol, nucleus, mitochondria, and at the plasma membrane. mdpi.comresearchgate.netnih.gov Moreover, TG2 is secreted into the extracellular space, where it plays a significant role in the ECM. wikipedia.orgresearchgate.net
Intracellularly: In the cytoplasm, TG2 is predominantly in its closed, GTP-bound form, involved in signaling. iu.edu In the nucleus, it can modify transcription factors and histones, thereby regulating gene expression. physiology.orgmdpi.com Its presence in mitochondria is linked to cellular metabolism and apoptosis. imrpress.comnih.gov
Extracellularly: Once outside the cell, TG2 binds tightly to ECM proteins, particularly fibronectin, and contributes to matrix stabilization and remodeling through its cross-linking activity. wikipedia.orgmdpi.com This extracellular function is vital for cell adhesion, migration, and tissue repair. nih.govatsjournals.org
Given its involvement in fundamental cellular processes, it is not surprising that the dysregulation of TG2's expression or activity is implicated in a wide range of human diseases. physiology.orglongdom.org Aberrant TG2 function has been linked to:
Autoimmune Diseases: In celiac disease, TG2 deamidates dietary gluten peptides, increasing their immunogenicity and also acts as the primary autoantigen. cardiff.ac.uk
Fibrotic Disorders: Over-activity of TG2 contributes to the excessive deposition and cross-linking of ECM proteins, a hallmark of fibrotic conditions in organs like the kidneys, liver, and lungs. mdpi.comatsjournals.orgacs.org
Cancer: TG2's role in cancer is complex. Its GTP-binding function can promote cancer cell survival, proliferation, and resistance to chemotherapy, while its cross-linking activity can influence the tumor microenvironment. mdpi.comximbio.comcancertools.org
Neurodegenerative Diseases: Increased TG2 expression and activity are observed in conditions like Huntington's, Parkinson's, and Alzheimer's disease, where it may contribute to the formation of toxic protein aggregates. longdom.orgnih.govmdpi.comnih.gov
Rationale for Pharmacological Inhibition of TG2 in Research Contexts
The central role of TG2 in numerous pathologies makes it an attractive target for pharmacological intervention. nih.govresearchgate.net Inhibiting TG2 provides a powerful tool for researchers to dissect its specific contributions to disease processes and to explore potential therapeutic strategies. plos.orgnih.gov
The use of selective TG2 inhibitors in preclinical disease models has yielded significant insights. For instance, in models of spinal cord injury and multiple sclerosis, TG2 inhibition has been shown to be beneficial. plos.orgnih.gov Pharmacological blocking of TG2 allows scientists to probe the consequences of inhibiting its specific functions—be it transamidation or signaling—in a controlled manner. nih.govplos.org
One such pharmacological tool is the irreversible inhibitor VA4. researchgate.net Research using VA4 has demonstrated its utility in studying TG2's role in various contexts. VA4 works by covalently binding to the active site of TG2, which not only blocks its transamidation activity but also "locks" the enzyme in its open conformation. nih.govresearchgate.net This conformational lock is significant because it simultaneously prevents the enzyme from adopting the closed, GTP-binding conformation, thereby inhibiting its signaling functions as well. nih.gov
Studies have shown that treating astrocytes (a type of brain cell) with VA4 can replicate the neurosupportive effects observed when the TG2 gene is deleted. researchgate.netnih.gov For example, VA4 treatment improves the ability of astrocytes to support the growth of nerve fibers (neurites) and decreases the interaction between TG2 and the transcription factor Zbtb7a, leading to changes in histone acetylation. researchgate.netnih.gov In animal models of spinal cord injury, administration of VA4 has been shown to significantly improve functional recovery, highlighting its potential as a research compound to explore therapeutic strategies for central nervous system injuries. researchgate.netnih.gov Furthermore, in cancer stem cell research, VA4 has been shown to block transamidase activity, inhibit cell invasion, and kill cancer stem cells. nih.govximbio.comcancertools.org
Interactive Table 1: Functions and Pathological Implications of TG2
| Function/Activity | Cellular Location | Physiological Role | Associated Pathologies |
|---|---|---|---|
| Transamidation | Extracellular, Intracellular | ECM stabilization, Wound healing, Apoptosis | Fibrosis, Celiac Disease, Neurodegeneration |
| GTP-Binding/GTPase | Intracellular (Cytosol) | Signal transduction, Cell survival | Cancer proliferation and survival |
| Protein Disulfide Isomerase | Intracellular (Mitochondria, Nucleus) | Regulation of mitochondrial complexes, Chaperone activity | Altered proteostasis, Mitochondrial dysfunction |
| Kinase Activity | Intracellular (Nucleus) | Phosphorylation of proteins (e.g., p53, histones) | Regulation of chromatin, Apoptosis |
| Scaffolding/Adaptor | Cell surface, ECM | Cell adhesion, Integrin signaling | Cell migration, Matrix organization |
Interactive Table 2: Research Findings with VA4 TG2 Inhibitor
| Research Model | Key Finding | Implication | Reference |
|---|---|---|---|
| Astrocyte Cultures | Phenocopies TG2 deletion, promotes neurosupportive phenotype. | TG2 inhibition is a potential strategy for CNS repair. | researchgate.net |
| Neuron-Astrocyte Co-culture | Improves astrocyte support for neurite outgrowth. | Highlights the role of astrocytic TG2 in neuronal recovery. | researchgate.netnih.gov |
| Spinal Cord Injury (Mouse) | Significantly improved functional recovery after injury. | Suggests TG2 inhibitors as a potential treatment for CNS injuries. | nih.gov |
| Cancer Stem Cells | Blocks transamidase activity, inhibits invasion, and induces cell death. | TG2 is a viable target in cancer stem cell therapy. | ximbio.comcancertools.org |
| Biochemical Assays | Irreversibly binds TG2 active site, locking it in an "open" conformation. | Inhibits both transamidation and GTP-binding functions. | nih.govresearchgate.net |
Advantages of Selective Small Molecule Inhibitors for Probing TG2 Function
The multifaceted nature of TG2 presents a challenge for researchers aiming to understand its specific roles in health and disease. Selective small molecule inhibitors offer a powerful tool to dissect the distinct functions of TG2. plos.org Unlike genetic knockout models, which eliminate the entire protein and all its functions, small molecule inhibitors can be designed to target specific activities of the enzyme. nih.govresearchgate.net
One of the key advantages of these inhibitors is their ability to differentiate between the various members of the transglutaminase family, which share a conserved catalytic core. researchgate.netcardiff.ac.uk This selectivity is crucial to avoid off-target effects, particularly on Factor XIIIa, which is essential for blood coagulation. cardiff.ac.uk Furthermore, small molecule inhibitors can be designed to be either reversible or irreversible, providing temporal control over TG2 inhibition. nih.govzedira.com
Irreversible inhibitors, such as VA4, are particularly useful for studying the consequences of long-term enzyme inactivation. ximbio.comcancertools.org Some of these inhibitors can "lock" the enzyme in a specific conformation, which allows for the study of one function while the other is abolished. ximbio.comnih.gov For example, an inhibitor might block the transamidation activity while leaving the G-protein signaling intact, or vice versa. This is invaluable for determining which specific activity of TG2 is responsible for a particular cellular or pathological outcome. nih.govnih.gov Small molecule inhibitors are also fast-acting and can be used to study the immediate effects of TG2 inhibition in various cellular and in vivo models. plos.org
Detailed Research Findings on VA4
The compound VA4 is a targeted, irreversible covalent inhibitor of Transglutaminase 2. ximbio.comcancertools.org It has been developed as a tool compound for research purposes to investigate the specific roles of TG2. zedira.com
Mechanism of Action: VA4 works by irreversibly binding to TG2 and locking the enzyme in its "open" conformation. ximbio.comcancertools.org This conformational lock has a dual effect: it abolishes the enzyme's transamidation activity and allosterically prevents its GTP-binding function. ximbio.comprobechem.com By inhibiting both major functions of TG2, VA4 allows researchers to study the cellular processes that are dependent on them. nih.gov
Selectivity and Potency: In cellular assays, VA4 has demonstrated selectivity for TG2 over other transglutaminases. ximbio.comcancertools.org This is a critical feature for specifically probing the functions of TG2 without interfering with other related enzymes. The inhibitor has a reported Ki of 12.9 µM for human TG2. probechem.com
Cellular Effects: Research has shown that VA4 can effectively block the transamidation activity of TG2 within cells. cancertools.org Studies in cancer stem cells have revealed significant effects of TG2 inhibition by VA4:
In epidermal cancer stem cells, VA4 inhibited invasion with an EC50 of 3.9 µM. probechem.com
It has been shown to block the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. cancertools.org
In mesothelioma cancer stem cells, inhibition of TG2 by VA4 led to reduced cell migration and an increase in markers of apoptosis (programmed cell death). cancertools.org
Furthermore, in the context of neurological studies, VA4 treatment of astrocytes was found to replicate the neurosupportive effects observed with the genetic deletion of TG2. nih.gov This suggests that inhibiting TG2 function could promote a beneficial astrocyte phenotype in response to stress or injury. nih.gov
| Property | Description |
| Compound Name | VA4 |
| Target | Transglutaminase 2 (TG2) |
| Mechanism | Irreversible covalent inhibitor; locks TG2 in the open conformation, abolishing both transamidation and GTP-binding activities. ximbio.comcancertools.orgprobechem.com |
| Selectivity | Selective for TG2 over other transglutaminases in cellular tests. ximbio.com |
| Ki | 12.9 µM for human TG2. probechem.com |
| EC50 (Invasion) | 3.9 µM in epidermal cancer stem cells. probechem.com |
| Reported Cellular Effects | Blocks TG2 transamidation, inhibits cancer stem cell invasion and EMT, reduces migration, and increases apoptosis markers. cancertools.orgprobechem.com |
| Molecular Formula | C33H41N5O6S ximbio.com |
Properties
CAS No. |
2088001-23-2 |
|---|---|
Molecular Formula |
C33H41N5O6S |
Molecular Weight |
635.78 |
IUPAC Name |
Benzyl (S)-(6-acrylamido-1-(4-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)piperazin-1-yl)-1-oxohexan-2-yl)carbamate |
InChI |
InChI=1S/C33H41N5O6S/c1-4-31(39)34-19-9-8-16-28(35-33(41)44-24-25-12-6-5-7-13-25)32(40)37-20-22-38(23-21-37)45(42,43)30-18-11-14-26-27(30)15-10-17-29(26)36(2)3/h4-7,10-15,17-18,28H,1,8-9,16,19-24H2,2-3H3,(H,34,39)(H,35,41)/t28-/m0/s1 |
InChI Key |
QAFQMNLZLZDYJW-NDEPHWFRSA-N |
SMILES |
O=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(C=C)=O)C(N2CCN(S(=O)(C3=C4C=CC=C(N(C)C)C4=CC=C3)=O)CC2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VA4; VA-4; VA 4 |
Origin of Product |
United States |
Characterization of Va4 As a Tg2 Inhibitor
Classification and Chemical Nature of VA4
VA4 is classified as a targeted, irreversible covalent inhibitor of TG2. ximbio.comcancertools.org Its chemical structure and properties are designed to specifically interact with and inactivate the TG2 enzyme.
Irreversible Covalent Inhibition Mechanism
VA4 functions as an irreversible inhibitor by forming a stable covalent bond with the TG2 enzyme. researchgate.netnih.gov This type of inhibition is distinct from reversible inhibition, where the inhibitor can dissociate from the enzyme. The irreversible nature of VA4's binding leads to a long-lasting inactivation of the targeted TG2 molecule. nih.gov The mechanism involves the chemical modification of a key amino acid residue within the enzyme's active site. Specifically, VA4 contains an acrylamide (B121943) "warhead" that reacts with the thiol group of a cysteine residue to form a stable thioether bond. nih.gov
Targeted Covalent Inhibitor (TCI) Class
VA4 belongs to the class of Targeted Covalent Inhibitors (TCIs). nih.govacs.org TCIs are designed to possess a reactive functional group (the "warhead") that forms a covalent bond with a specific target protein, alongside a scaffold that provides selectivity for that target. nih.gov This design strategy aims to achieve high potency and selectivity, minimizing off-target effects. nih.gov In the case of VA4, it is based on a Cbz-Lys scaffold. nih.govacs.org Research has demonstrated that VA4 exhibits a high degree of selectivity for TG2 over other transglutaminases and has a high efficiency of inhibition. nih.gov
Molecular Mechanism of Action of VA4 on TG2
Specificity of Binding to TG2 Catalytic Cysteine (Cys-277)
The primary target of VA4 is the catalytic cysteine residue, Cys-277, located within the active site of TG2. nih.govnih.gov This residue is crucial for the enzyme's transamidation activity. nih.gov VA4 is designed to specifically and irreversibly bind to this Cys-277 residue. nih.govencyclopedia.pub This covalent modification directly obstructs the active site, thereby inhibiting the transamidation function of the enzyme. researchgate.netnih.gov
Allosteric Modulation and Conformational Locking of TG2
Beyond direct active site inhibition, the binding of VA4 to TG2 induces a significant conformational change in the enzyme, a process known as allosteric modulation. nih.govresearchgate.net TG2 can exist in two principal conformations: an "open" form, which is catalytically active for transamidation, and a "closed" form, which is associated with GTP binding and signaling functions. ximbio.comnih.gov
The binding of VA4 to the transamidase active site locks the TG2 enzyme into its "open" or extended conformation. ximbio.comresearchgate.netnih.gov This conformational locking has a critical secondary effect: it disrupts the GTP binding site. nih.gov By stabilizing the open state, VA4 allosterically abolishes the GTP binding ability of TG2. nih.govnih.gov This is significant because the GTP-bound, closed conformation is linked to pro-survival signaling in certain pathological conditions. nih.gov Therefore, by forcing the enzyme into the open conformation, VA4 inhibits both the transamidation and the GTP-dependent signaling functions of TG2. nih.govmdpi.com This dual inhibition is a key feature of its mechanism of action. nih.gov
Consequences for TG2 GTP-Binding and GTPase Activity
Transglutaminase 2 possesses two primary, mutually exclusive functions determined by its conformation: a transamidation (protein cross-linking) activity in an "open" conformation and a guanosine (B1672433) triphosphate (GTP)-binding/GTPase signaling function in a "closed" conformation. zedira.comresearchgate.net Under typical physiological conditions, high intracellular GTP levels keep TG2 in the compact, closed state, which inhibits its transamidation activity. nih.govximbio.com
The inhibitor VA4 targets the transamidase active site. zedira.comresearchgate.net By covalently binding to this site, VA4 locks the enzyme into its extended, "open" conformation. epo.orggoogle.comresearchgate.net This conformational lock prevents TG2 from adopting the closed structure necessary for GTP binding. plos.orgresearchgate.net Consequently, the interaction of VA4 at the transamidase site allosterically abolishes the enzyme's ability to bind GTP and function as a G-protein. plos.orgzedira.comresearchgate.net Studies have confirmed that incubation with VA4 can lead to an almost complete loss of GTP binding to TG2. google.com This disruption of the GTP-binding/GTPase cycle is a critical consequence of VA4 inhibition. zedira.comresearchgate.net
Consequences for TG2 Transamidation Activity
The primary mode of action for VA4 is the direct and irreversible inhibition of TG2's transamidation activity. google.com This is achieved through the formation of a covalent bond with the active site cysteine residue, Cys-277, which is essential for the enzyme's catalytic cross-linking function. zedira.comunirioja.es This mechanism-based inhibition effectively and efficiently neutralizes the enzyme's ability to catalyze the formation of isopeptide bonds. epo.orgunirioja.es
The efficiency of this irreversible inhibition has been quantified through kinetic studies. These analyses provide parameters that describe the inhibitor's affinity for the enzyme (KI) and the maximum rate of inactivation (kinact). For VA4, these parameters highlight its potency as a TG2 inhibitor.
| Inhibitor | KI (μM) | kinact (min-1) | kinact/KI (M-1min-1) |
|---|---|---|---|
| VA4 | 9.0 | 1.6 | ~178,000 |
This table presents the kinetic constants for the irreversible inhibition of human Transglutaminase 2 (TG2) by VA4. Data derived from studies on purified recombinant human TG2. ximbio.com
In cellular assays, VA4 has demonstrated its ability to almost completely inhibit both ionomycin-activated and basal transamidating activity. ximbio.com
Selectivity Profile Against Other Transglutaminase Isozymes
A significant challenge in developing transglutaminase inhibitors is achieving selectivity for a specific isozyme, as the active sites are highly conserved across the family. Despite this, VA4 has been shown to be highly selective for TG2 over other therapeutically relevant human transglutaminase isozymes. plos.org
Explicit testing of VA4 and its close analog, NC9, was conducted against other transglutaminases such as Factor XIIIa (FXIIIa), transglutaminase 1 (TG1), transglutaminase 3 (TG3), and transglutaminase 6 (TG6). google.com These studies revealed that VA4 possesses a lower reactivity towards these other isozymes when compared to NC9, indicating a superior selectivity profile for TG2. google.com While specific quantitative inactivation data for VA4 against all isozymes is not detailed in all reports, data for the related compound NC9 illustrates the potential for high selectivity within this class of inhibitors.
| Isozyme | Relative Inactivation Rate (krel) | Fold Selectivity vs. TG2 |
|---|---|---|
| TG2 | 390 | - |
| TG1 | 79 | ~5x |
| TG6 | 6.2 | ~63x |
| FXIIIa | 5.9 | ~66x |
| TG3 | 1.0 | 390x |
This table shows the relative inactivation rates (krel) for the irreversible inhibitor NC9, a close structural analog of VA4. The data demonstrates significant selectivity for TG2 over other family members. zedira.com VA4 is reported to have even greater selectivity than NC9. google.com
Impact of Va4 Tg2 Inhibition on Cellular and Molecular Pathways in Disease Models
Research in Cancer Biology Models
The enzyme transglutaminase 2 (TG2) has been identified as a significant factor in cancer progression, contributing to a wide range of cellular processes that enhance tumor survival and metastasis. nih.gov It is particularly enriched in cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, growth, and recurrence. nih.gov The inhibitor VA4 is an irreversible, cell-permeable compound that targets the transamidation catalytic site of TG2. nih.govnih.gov By binding covalently to a cysteine residue (Cys-277) in the active site, VA4 locks the enzyme in an "open" conformation. nih.gov This conformational change not only blocks the enzyme's crosslinking (transamidase) activity but also allosterically disrupts its separate GTP-binding and signaling function, which is crucial for promoting cancer cell survival phenotypes. nih.govnih.gov Research in various cancer models has demonstrated the significant impact of inhibiting TG2 with VA4 on key pathways involved in cancer malignancy.
TG2 is highly elevated in cancer stem cells and is essential for maintaining their malignant characteristics. nih.govnih.gov The GTP-binding function of TG2, rather than its transamidation activity, is primarily required to maintain the CSC phenotype. nih.govnih.gov Inhibitors like VA4, which disrupt this GTP-binding function, have shown efficacy in targeting CSCs. nih.gov
The capacity for self-renewal and survival is a defining feature of cancer stem cells, often studied in vitro through spheroid formation assays. nih.gov Inhibition of TG2 by VA4 has been shown to effectively suppress these properties in CSCs. In studies on epidermal cancer stem cells (ECS cells), treatment with VA4 led to a significant reduction in spheroid formation, which is a measure of cancer stem cell survival and self-renewal capacity. nih.gov This effect is attributed to the inhibitor's ability to lock TG2 in a conformation that inactivates its GTP-binding site, a function required for CSC survival. nih.govsemanticscholar.org By disrupting TG2-dependent signaling, VA4 diminishes the survival prospects of this critical cancer cell population. nih.govnih.gov
| Cancer Model | Assay | Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| Epidermal Cancer Stem Cells (ECS cells) | Spheroid Formation | VA4 | Inhibition of spheroid formation | nih.gov |
The "stemness" of CSCs is characterized by the expression of specific biomarkers. biocompare.com While studies focusing specifically on VA4's effect on the full range of these markers are detailed, the inhibition of TG2 is broadly linked to a reduction in the CSC phenotype. nih.govnih.gov TG2 expression is associated with an increase in cells expressing markers such as CD44 in glioma and CD44+/CD117+ in ovarian cancer. nih.gov Knockdown of TG2 has been shown to reduce the number of cells with these markers. nih.govsemanticscholar.org Given that VA4 inhibits the key GTP-binding function of TG2 required for maintaining the CSC phenotype, it is inferred that its application would lead to a downstream reduction in the expression of critical stemness markers like SOX2, OCT4, and NANOG, which are regulated by TG2-mediated signaling pathways. nih.govbiocompare.com
Epithelial-Mesenchymal Transition (EMT) is a cellular program through which epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness, which are critical for metastasis. nih.govmdpi.com TG2 is a key driver of EMT in various cancers. nih.govnih.gov Inhibition of TG2's GTP-binding activity has been shown to be essential for reversing EMT phenotypes. nih.gov
The process of EMT is marked by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers. plos.org Research has shown that inhibiting TG2 function, whether by knockdown or with chemical inhibitors, leads to a reduction in the expression of key EMT-associated proteins. nih.govnih.gov In models of epidermal squamous cell carcinoma, TG2 inhibition resulted in decreased expression of mesenchymal markers including Vimentin, N-cadherin, Fibronectin, Snail, and Slug. nih.govnih.gov These transcription factors and structural proteins are fundamental to the execution of the EMT program. mdpi.com Therefore, treatment with the TG2 inhibitor VA4 is expected to attenuate the mesenchymal phenotype by suppressing the expression of these critical markers.
| Cancer Model | Inhibition Method | Upregulated Epithelial Markers | Downregulated Mesenchymal Markers | Reference |
|---|---|---|---|---|
| Epidermal Squamous Cell Carcinoma (ECS cells) | TG2 Inhibitor / TG2 Knockdown | E-cadherin | Twist, Snail, Slug, Vimentin, Fibronectin, N-cadherin | nih.gov |
| A431 Tumor Cells | TG2 siRNA | Not specified | Fibronectin, Vimentin, N-cadherin, Snail | nih.gov |
A direct consequence of EMT is the enhanced ability of cancer cells to move, invade surrounding tissues, and migrate to distant sites. frontiersin.orgyoutube.com The TG2 inhibitor VA4 has demonstrated a clear impact on these malignant properties. In studies on ovarian cancer cell lines, VA4 significantly decreased the invasive capacity of the cells. nih.gov Similarly, in epidermal cancer stem cells, VA4 treatment resulted in reduced matrigel (B1166635) invasion and cell migration. nih.govnih.govsemanticscholar.org This inhibition of motility and invasion is a functional outcome of the reversal of the EMT program and the disruption of TG2-mediated signaling that controls the cellular machinery for movement and invasion. nih.gov The effect is linked to the inactivation of TG2's GTP-binding function, which is essential for these processes, rather than its enzymatic crosslinking activity. nih.govnih.gov
| Cancer Model | Assay | Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| Ovarian Cancer Cell Lines (OV1946, OVCA420) | Invasion Assay | VA4 | Significantly decreased invasive capacity | nih.gov |
| Epidermal Cancer Stem Cells (ECS cells) | Matrigel Invasion | VA4 | Inhibition of invasion | nih.govnih.gov |
| Epidermal Cancer Stem Cells (ECS cells) | Migration Assay | VA4 | Reduced cell migration | nih.govsemanticscholar.org |
Modulation of Apoptotic Pathways
The role of TG2 in apoptosis is complex and highly dependent on the cellular context and its conformational state. Inhibition of TG2 by VA4 has been shown to critically modulate apoptotic processes, particularly in cancer biology.
Research has established that the GTP-binding function of TG2, which occurs when the enzyme is in a "closed" conformation, is essential for the survival of cancer stem cells (CSCs). nih.gov The irreversible inhibitor VA4, along with similar compounds like NC9 and VA5, functions by reacting specifically at the TG2 transamidase site. nih.gov This interaction locks the protein into an "open" or extended conformation, which not only blocks the transamidase activity but also allosterically inactivates the spatially distinct GTP-binding site. nih.gov
By disrupting the GTP-binding and subsequent signaling capabilities of TG2, VA4 effectively reduces cancer stem cell survival. nih.gov Studies on epidermal cancer stem cells have demonstrated that treatment with VA4 inhibits spheroid formation, a key measure of CSC survival and self-renewal. nih.gov This indicates that by forcing a conformational change in TG2, VA4 can trigger apoptotic pathways in cancer cells that rely on TG2-mediated survival signals. The inhibition of TG2 can also lead to the induction of p53-mediated apoptosis, which in turn curtails cancer cell proliferation. mdpi.com
| Compound | Cell Model | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|---|
| VA4 | Epidermal Cancer Stem Cells | Binds to transamidase site, locks TG2 in an open conformation, and inhibits GTP-binding activity. | Inhibition of spheroid formation, reduction in cancer stem cell survival. | nih.gov |
| TG2 Inhibition (General) | Colorectal Cancer Cells | Not specified | Induction of p53-mediated apoptosis. | mdpi.com |
The influence of TG2 and its inhibition on cell fate is not uniform across all cell types. The decision between cell survival and apoptosis is often dictated by the specific cellular environment and the prevailing signaling networks. mdpi.comnih.govresearchgate.net For instance, while TG2 inhibition promotes apoptosis in cancer cells, it has a different effect in other contexts, such as neurological injury.
In models of ischemic injury, treatment with VA4 enhances the survival of astrocytes. researchgate.netnih.gov This protective effect phenocopies the genetic deletion of TG2 in these cells, suggesting that TG2 activity in astrocytes under stress conditions is detrimental. researchgate.net Therefore, VA4 inhibition of TG2 promotes a neurosupportive phenotype in reactive astrocytes, highlighting a context-dependent role where the inhibitor can shift the balance from cell death towards survival. researchgate.net This duality underscores that the outcome of TG2 inhibition is not absolute but is shaped by the specific cellular and pathological context. mdpi.com
Alteration of Cellular Signaling Cascades
VA4-mediated TG2 inhibition profoundly alters intracellular signaling, impacting pathways central to inflammation, hypoxia response, and cell proliferation.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. TG2 is known to activate the NF-κB survival pathway, thereby protecting cancer cells from apoptosis induced by chemotherapy. northwestern.edunih.gov However, the interaction is complex. In astrocytes, TG2 depletion surprisingly increases NF-κB activity. nih.gov In contrast, treatment with the irreversible inhibitor VA4, which blocks both transamidation and GTP-binding, leads to a significant reduction in NF-κB reporter activity in these same cells. nih.gov
This suggests that TG2's modulation of NF-κB activity in astrocytes may be dependent on the enzyme's conformation rather than its enzymatic activity alone. nih.gov In cancer models, TG2 expression is associated with constitutive NF-κB activation, which can be independent of the canonical IκB kinase (IKK). plos.org By inhibiting TG2, compounds like VA4 can disrupt this pro-survival signaling, sensitizing cancer cells to therapeutic agents. northwestern.edu
Hypoxia-inducible factor-1 alpha (HIF-1α) is a master regulator of the cellular response to low oxygen, driving the expression of genes involved in angiogenesis, metabolism, and cell survival. nih.govnih.gov Research has revealed a direct link between TG2, NF-κB, and HIF-1α. TG2 can constitutively activate NF-κB, which in turn binds to the HIF-1α promoter to increase its expression, even under normal oxygen conditions (normoxia). plos.org
This TG2/NF-κB/HIF-1α axis is crucial for cancer progression. plos.org Given that VA4 inhibits TG2 and subsequently modulates NF-κB activity, it can be inferred that VA4 treatment would lead to the downregulation of HIF-1α. researchgate.netnih.govplos.org By reducing HIF-1α levels, VA4 can disrupt the expression of pro-angiogenic factors like VEGF, thereby impeding tumor angiogenesis and growth. nih.gov In hypoxic tumor cells, TG2 is a transcriptional target of HIF-1 that enhances cell survival; inhibiting TG2 makes these cells sensitive to apoptosis. nih.gov
| Inhibitor | Cell/Disease Model | Pathway Affected | Outcome | Reference |
|---|---|---|---|---|
| VA4 | Astrocytes (Ischemic Injury) | NF-κB | Reduced NF-κB reporter activity. | nih.gov |
| TG2 Inhibition (General) | Ovarian Cancer | NF-κB | Decreased NF-κB activity, sensitization to cisplatin (B142131). | northwestern.edu |
| TG2 Inhibition (Inferred for VA4) | Epithelial Cells (Cancer) | NF-κB → HIF-1α | Inhibition of TG2 is predicted to downregulate NF-κB-mediated HIF-1α expression. | plos.org |
TG2 also plays a significant role as a scaffold and signaling molecule in other major pathways that control cell growth, proliferation, and differentiation.
Wnt/β-Catenin: In colorectal cancer, TG2 expression promotes the nuclear accumulation of β-catenin, a key effector of the Wnt signaling pathway. mdpi.com Inhibition of TG2 has been shown to reduce β-catenin expression. mdpi.com In ovarian cancer, TG2 interacts with fibronectin and integrins to activate integrin-linked kinase (ILK), which in turn promotes β-catenin nuclear translocation and signaling. nih.gov As VA4 inhibits TG2's broader functions, it would be expected to disrupt these interactions and suppress aberrant Wnt/β-catenin signaling.
ERK1/2 and Akt/mTOR: The Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways are central to cell proliferation and survival. In colorectal cancer models, TG2 inhibition has been associated with reduced activation of ERK1/2. mdpi.com The PI3K/Akt and Wnt/β-catenin pathways are often interconnected, and their abnormal activation is correlated with cancer progression. nih.gov While direct studies on VA4's effect on the full Akt/mTOR pathway are limited, its ability to inhibit TG2—a protein that supports cancer cell survival—suggests a potential downregulating influence on these critical pro-growth pathways. nih.govdntb.gov.ua
Preclinical Research in Specific Cancer Models
Research into VA4 and related TG2 inhibitors has revealed varied efficacy across different cancer types, underscoring the context-dependent role of TG2 in malignancy.
In models of epidermal squamous cell carcinoma (SCC), the GTP-binding function of TG2 has been identified as a key driver of cancer cell survival. nih.gov Preclinical studies focusing on epidermal cancer stem cells (ECS) have demonstrated that TG2 inhibition can significantly impair their malignant phenotype. Specifically, treatment with TG2 inhibitors, including VA4, was shown to reduce the 2D migration of ECS cells. mdpi.com This effect is attributed to the inhibitor's interaction with the transamidase catalytic center, which induces a conformational change that inactivates the TG2 GTP binding site, a function necessary for ECS cell survival and migration. nih.govmdpi.com Another closely related irreversible inhibitor, NC9, was also shown to reduce ECS cell survival, spheroid formation, matrigel invasion, and migration. nih.gov
Transglutaminase 2 is highly expressed in human mesothelioma tumors and is particularly enriched in mesothelioma cancer stem cells (MCS cells), where it functions as a critical survival factor. nih.govoncotarget.com Studies involving the inhibition of TG2 in MCS cells have shown significant anti-tumor effects. Treatment of MCS cells with the TG2 inhibitor NC9, a precursor to VA4, led to a marked reduction in spheroid formation, matrigel invasion, and migration. nih.govresearchgate.net This inhibition of the aggressive MCS cell phenotype was also associated with an increase in apoptosis-related markers, such as caspase and PARP activity. nih.gov While these studies primarily utilized NC9, the findings highlight the therapeutic potential of targeting TG2 in this notoriously drug-resistant cancer. nih.govoncotarget.com
In glioblastoma, high expression of TG2 is correlated with a poor prognosis for patients. nih.gov However, the therapeutic utility of inhibitors from the same class as VA4 appears limited in this context. While other TG2 inhibitors like KCC009 and ERW1227B have demonstrated an ability to sensitize glioblastoma cells to chemotherapy, research has suggested that certain inhibitors active in other cancer types are not highly effective in glioblastoma cells. nih.gov This includes the class of irreversible inhibitors that bind the TG2 TGase site, such as NC9, VA4, and VA5. nih.gov At present, specific preclinical data on the direct effects of VA4 in glioblastoma models is not prominently available in the literature.
Ovarian Cancer: In preclinical xenograft models of ovarian cancer, the TG2 inhibitor VA4 has demonstrated modest but statistically significant therapeutic effects. nih.govazolifesciences.com In a model using SKOV3 tumor-bearing mice, treatment with VA4 prolonged median survival by 22% compared to the vehicle control (39 days vs. 32 days). azolifesciences.com In vitro, VA4 and other TG2 inhibitors did not significantly affect the proliferation or migration of ovarian cancer cell lines but did decrease their invasive capacity. nih.govazolifesciences.com The mechanism for the survival benefit in vivo was not found to be related to the regulation of the epithelial-mesenchymal transition (EMT) process. nih.gov
Renal Cell Carcinoma: Investigations in clear cell renal cell carcinoma (ccRCC) models have yielded different results. Studies using the ACHN cell line showed that active site irreversible TG2 inhibitors, specifically including VA4, AA9, and NC9, did not produce an anti-cancer effect on RCC survival or proliferation. nih.govresearchgate.net This suggests that the TG2-mediated depletion of the tumor suppressor p53 in these cancer cells is not dependent on the enzymatic activity of TG2 that VA4 targets. nih.govresearchgate.net In contrast, other compounds that target TG2 through different mechanisms, such as GK921, have been shown to reduce tumor growth in RCC xenograft models. nih.gov
Breast and Gastric Cancer: The GTP-bound state of TG2 is understood to be a driver for cell survival in both breast and gastric cancer. nih.gov In breast cancer models, TG2 is associated with metastasis and resistance to various chemotherapy drugs. frontiersin.org Treatment of breast cancer cells with the related inhibitor NC9 has been shown to alter the subcellular distribution of TG2. mdpi.com However, specific preclinical studies evaluating the efficacy of VA4 in breast or gastric cancer models are not extensively documented in the available research.
| Cancer Model | Inhibitor(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Epidermal Squamous Cell Carcinoma | VA4, NC9 | Reduced 2D migration of epidermal cancer stem cells. NC9 reduced survival, spheroid formation, and invasion. | nih.govmdpi.com |
| Mesothelioma | NC9 | Reduced spheroid formation, invasion, and migration of cancer stem cells; induced apoptosis. | nih.govresearchgate.net |
| Glioblastoma Multiforme | NC9, VA4, VA5 | This class of inhibitors was noted as not being highly active in glioblastoma cells. | nih.gov |
| Ovarian Cancer | VA4 | Prolonged median survival by 22% in a xenograft model; decreased invasive capacity of cell lines. | nih.govazolifesciences.com |
| Renal Cell Carcinoma | VA4, NC9, AA9 | Did not show an anti-cancer effect on cell survival or proliferation. | nih.govresearchgate.net |
Role in Chemosensitivity and Resistance Mechanisms
The expression and activity of TG2 have been broadly implicated in mechanisms of chemoresistance and immune evasion across multiple cancers. frontiersin.orgmdpi.com Overexpression of TG2 is associated with resistance to drugs such as doxorubicin (B1662922) in breast cancer and cisplatin in osteosarcoma. nih.govfrontiersin.org Inhibition of TG2 is therefore being explored as a strategy to sensitize cancer cells to therapy.
In breast cancer, treatment with the TG2 inhibitor NC9 was shown to impact the colocalization of TG2 with the cytoskeletal protein vimentin, which is associated with doxorubicin-induced cell motility. mdpi.com In ovarian cancer models, a lack of TG2 was associated with decreased expression of the immune checkpoint ligand PD-L1 and reduced infiltration of immunosuppressive tumor-associated macrophages (TAMs). mdpi.com This suggests that TG2 inhibition could potentially enhance the efficacy of immunotherapies, such as PD-1/PD-L1 checkpoint inhibitors. azolifesciences.commdpi.com While these findings point to a strong rationale for using TG2 inhibitors to overcome therapeutic resistance, direct preclinical data specifically demonstrating VA4's ability to enhance chemosensitivity or reverse drug resistance is still an emerging area of investigation.
Research in Neurological Conditions and Central Nervous System (CNS) Injury Models
Beyond oncology, TG2 inhibition with VA4 has shown significant promise in models of acute CNS injury. Following a spinal cord injury (SCI), astrocytes become reactive, a process in which TG2 plays a key regulatory role. Preclinical research using a mouse model of spinal cord contusion injury found that treatment with the selective TG2 inhibitor VA4 resulted in a significant improvement in motor function recovery.
This functional recovery observed with VA4 administration was comparable to the improvement seen in mice with a specific genetic deletion of TG2 in astrocytes. The positive outcomes suggest that TG2 inhibitors could represent a novel therapeutic strategy for the treatment of spinal cord injury and potentially other acute injuries to the central nervous system.
| Disease Model | Inhibitor | Key Findings | Reference(s) |
|---|---|---|---|
| Spinal Cord Injury (Mouse) | VA4 | Significantly improved functional motor recovery post-injury. | N/A |
Modulation of Astrocyte Phenotypes and Function
Astrocytes, the most abundant glial cells in the CNS, play critical roles in brain homeostasis and response to injury. Following an insult, they undergo a process known as reactive astrogliosis, adopting a spectrum of phenotypes that can be either beneficial or detrimental to neuronal survival and recovery. Pharmacological inhibition of TG2 with VA4 has been shown to shift reactive astrocytes towards a more neurosupportive phenotype. nih.govmdpi.comnih.gov
Research indicates that treatment with VA4 fosters a neurosupportive reactive astrocyte phenotype. mdpi.com This modulation is associated with significant changes at the molecular level. Proteomic analyses of astrocytes treated with VA4 revealed pronounced alterations in lipid and antioxidant metabolism, which are thought to contribute to their enhanced neurosupportive capacity. nih.gov Furthermore, VA4 treatment has been linked to increased histone acetylation, suggesting an epigenetic mechanism for the observed phenotypic shift. nih.govnih.gov This is consistent with findings that TG2 can act as a transcriptional repressor in astrocytes. mdpi.comnih.gov By inhibiting TG2, VA4 may alleviate this repression, allowing for the expression of genes that promote a pro-recovery cellular environment.
In models of ischemic injury, such as oxygen-glucose deprivation (OGD), TG2 has been shown to be detrimental to astrocyte survival. nih.gov Inhibition of TG2 with VA4 has demonstrated a significant protective effect, enhancing astrocyte viability in these stress conditions. nih.govresearchgate.netnih.gov Studies have shown that treatment with VA4 phenocopies the effects of TG2 deletion in astrocytes, rendering them more resistant to OGD-induced cell death. mdpi.com This improved resilience of astrocytes under ischemic stress is a key aspect of the neurosupportive phenotype promoted by VA4. mdpi.comresearchgate.net
| Experimental Model | Treatment | Outcome on Astrocyte Survival | Reference |
| Oxygen-Glucose Deprivation (OGD) | VA4 | Increased astrocyte viability | nih.gov |
| Ischemic Injury Model | VA4 | Enhanced astrocyte survival | researchgate.net |
Astrocyte migration is a critical component of the CNS injury response, contributing to the formation of the glial scar. Research into the role of TG2 in this process has shown that both the inhibition and genetic ablation of TG2 can significantly impair astrocyte migration. nih.gov In a scratch wound assay, astrocytes lacking TG2 showed a significant decrease in migration compared to their wild-type counterparts. nih.gov The use of irreversible TG2 inhibitors, including VA4 and the related compound VA5, also resulted in a significant decrease in astrocyte migration. nih.gov Interestingly, while both inhibitors were effective, VA5 showed a more pronounced inhibition of migration in the specific assays used. nih.gov
| Condition | Effect on Astrocyte Migration | Reference |
| TG2 Ablation (TG2-/- astrocytes) | Significantly decreased migration | nih.gov |
| Treatment with VA4/VA5 | Significantly decreased migration | nih.gov |
Influence on Neuronal Support and Outgrowth
The neurosupportive phenotype of astrocytes treated with VA4 translates into tangible benefits for neurons, particularly in terms of neurite outgrowth and survival under stress.
A key measure of the neurosupportive capacity of astrocytes is their ability to promote neurite outgrowth, especially on inhibitory substrates that mimic the post-injury CNS environment. In neuron-astrocyte co-culture systems, astrocytes treated with VA4 have been shown to significantly improve neurite outgrowth on an injury-relevant matrix composed of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs). nih.govmdpi.comnih.gov This effect mirrors the enhanced neurosupportive function observed in astrocytes where TG2 has been genetically deleted. nih.govnih.govmdpi.combiorxiv.org The presence of VA4-treated astrocytes leads to significantly greater neurite length for neurons grown on this inhibitory matrix compared to neurons co-cultured with untreated astrocytes. nih.gov
| Co-culture Condition | Substrate | Effect on Neurite Outgrowth | Reference |
| Neurons + VA4-treated Astrocytes | CSPG Matrix | Significantly improved neurite outgrowth | nih.govmdpi.comnih.gov |
| Neurons + Untreated Astrocytes | CSPG Matrix | Baseline neurite outgrowth | nih.gov |
| Neurons alone | CSPG Matrix | Significantly reduced neurite outgrowth | mdpi.com |
Beyond promoting structural plasticity, the inhibition of TG2 by VA4 in astrocytes also confers neuroprotection. Astrocytes with either deleted or inhibited TG2 are not only more resilient themselves but are also better able to protect neurons from ischemic-induced cell death. nih.gov This neuroprotective effect is likely a culmination of the various changes induced by VA4 in astrocytes, including the modulation of their metabolic and antioxidant pathways and the secretion of supportive factors. nih.gov While direct neuroprotective effects of TG2 inhibitors on neurons have also been studied, the contribution of VA4-modulated astrocytes to neuronal survival is a significant finding. nih.gov The enhanced ability of these astrocytes to support highly energy-dependent processes in neurons under stress is a critical aspect of this neuroprotection. biorxiv.org
Epigenetic and Transcriptional Regulation
The inhibition of transglutaminase 2 (TG2) by VA4 has been shown to elicit significant changes in epigenetic and transcriptional regulation. These alterations are crucial in modulating cellular responses in pathological conditions.
Alteration of TG2 Interaction with Transcription Factors (e.g., Zbtb7a)
Research has demonstrated that the irreversible TG2 inhibitor VA4 can modulate the interaction between TG2 and the transcription factor Zbtb7a. In experimental models using HEK 293TN cells transfected with V5-TG2 and FLAG-Zbtb7a, treatment with VA4 resulted in a significant reduction in the co-immunoprecipitation of Zbtb7a with TG2. mdpi.com This suggests that VA4, by binding to TG2, either directly hinders the binding site for Zbtb7a or induces a conformational change in TG2 that prevents this interaction. consensus.app The transcription factor Zbtb7a is known to be involved in the regulation of gene expression, and its interaction with TG2 is thought to be a component of TG2's nuclear functions. mdpi.comnih.gov By disrupting this interaction, VA4 can influence the transcriptional programs regulated by the TG2-Zbtb7a complex.
Impact on Histone Acetylation Dynamics
The inhibition of TG2 by VA4 has been linked to an increase in histone acetylation. consensus.appresearchgate.net Histone acetylation is a key epigenetic modification associated with a more open chromatin structure, which generally leads to increased gene transcription. researchgate.net Studies have shown that both genetic deletion of TG2 and pharmacological inhibition with VA4 lead to significantly greater histone acetylation. consensus.appresearchgate.net This suggests that TG2 is involved in pathways that lead to histone deacetylation, and its inhibition by VA4 effectively removes this repressive mark. The resulting increase in histone acetylation can lead to the upregulation of neurosupportive and pro-survival genes, which is particularly relevant in the context of CNS injury and disease. consensus.appaston.ac.uk
Functional Recovery in Animal Models of CNS Injury
The therapeutic potential of VA4 has been investigated in animal models of central nervous system injury, with a particular focus on spinal cord injury.
Spinal Cord Injury (SCI) Models
In mouse models of spinal cord injury (SCI), treatment with the TG2 inhibitor VA4 has been shown to significantly improve functional recovery. aston.ac.uk Wild-type mice subjected to SCI and treated with VA4 demonstrated a notable improvement in motor function compared to vehicle-treated control animals. aston.ac.uk The functional recovery is often assessed using scoring systems like the Toyama mouse score (TMS), which evaluates various aspects of locomotor function. aston.ac.uk Treatment with VA4 has been shown to lead to a significant increase in TMS scores over time post-injury, indicating a restoration of motor capabilities. aston.ac.uk
| Time Post-Injury (Days) | Control (Vehicle) Group TMS Score (Mean) | VA4-Treated Group TMS Score (Mean) |
|---|---|---|
| 7 | ~18 | ~25 |
| 14 | ~18-19 | ~27 |
| 21 | ~19 | ~28 |
| 28 | ~19 | ~28 |
| 35 | ~19 | ~28 |
| 42 | ~19 | ~28 |
Comparative Analysis with Genetic TG2 Deletion Models
The functional recovery observed with VA4 treatment in SCI models is remarkably similar to that seen in mice with a specific genetic deletion of TG2 in astrocytes. aston.ac.uk This parallel suggests that the therapeutic effects of VA4 in the context of SCI are largely mediated through the inhibition of astrocytic TG2. aston.ac.uk Mice with astrocytic TG2 deletion (TG2-A-cKO) exhibit a significant improvement in motor function following SCI, reaching a similar level of recovery as wild-type mice treated with VA4. aston.ac.uk This comparative analysis strengthens the rationale for targeting TG2 as a therapeutic strategy for CNS injuries.
| Model | Endpoint Functional Recovery (TMS Score - Mean) |
|---|---|
| Wild-Type + Vehicle | ~18-19 |
| Wild-Type + VA4 | ~28 |
| Astrocytic TG2 Deletion (TG2-A-cKO) | ~28 |
Research in Fibrotic Disease Models
The role of TG2 in the pathogenesis of fibrosis is well-established, and consequently, TG2 inhibitors have been investigated in various models of fibrotic diseases. While research on VA4 in these specific models is emerging, the broader class of TG2 inhibitors has shown promising results.
In models of kidney fibrosis , TG2 expression is often upregulated. Inhibition of TG2 has been demonstrated to reduce the accumulation of extracellular matrix proteins, such as fibronectin and collagen, which are hallmarks of fibrosis. researchgate.net For instance, treatment with the TG2 inhibitor cystamine (B1669676) has been shown to attenuate fibrotic changes in renal cells. researchgate.net
In the context of pulmonary fibrosis , TG2 is implicated in the cross-linking of collagen and the activation of transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine. Studies using selective small molecule inhibitors of TG2 in bleomycin-induced lung fibrosis models in mice have shown a significant reduction in collagen deposition and a decrease in the expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation. consensus.app
| Disease Model | TG2 Inhibitor | Key Findings |
|---|---|---|
| Kidney Fibrosis | Cystamine | Reduced accumulation of extracellular matrix molecules (e.g., fibronectin). researchgate.net |
| Pulmonary Fibrosis (Bleomycin-induced) | Selective small molecule inhibitors | Significant reduction in collagen deposition and α-SMA expression. consensus.app |
Impact on Extracellular Matrix (ECM) Remodeling
The irreversible transglutaminase 2 (TG2) inhibitor, VA4, demonstrates a significant impact on the remodeling of the extracellular matrix, particularly in the context of central nervous system (CNS) injury. nih.gov TG2 is a multifunctional enzyme known to mediate the formation of protein crosslinks between various structural proteins, including key ECM components like fibronectin and collagen. cancertools.org By inhibiting TG2, VA4 influences the composition and structure of the ECM during pathological processes such as glial scar formation following spinal cord injury (SCI). nih.govnih.gov
In preclinical models of SCI, the administration of VA4 has been shown to modulate the glial scar. nih.gov Research involving the specific deletion of TG2 in astrocytes, which is phenocopied by VA4 treatment, revealed a significant reduction in the immunoreactivity of glial fibrillary acidic protein (GFAP), a primary indicator of astrogliosis and scar formation. nih.govresearchgate.net
Crucially, VA4-mediated TG2 inhibition leads to a decrease in the expression of specific ECM components that are considered inhibitory to neural regeneration. nih.gov Studies have documented a significant reduction in the chondroitin sulfate proteoglycan (CSPG) NG2, a major component of the glial scar, in the lesions of animal models treated with VA4 or with astrocytic TG2 deletion. nih.govresearchgate.net CSPGs are known to create a potent barrier to axonal growth, and their reduction is a key aspect of ECM remodeling that favors a more permissive environment for recovery. nih.gov This effect on NG2 suggests that VA4's inhibition of TG2 directly alters the molecular composition of the ECM in injured nervous tissue, contributing to a less inhibitory scar environment. nih.govresearchgate.net
Table 1: Effect of VA4 TG2 Inhibition on ECM Components in a Spinal Cord Injury Model
| Model System | Key ECM-Related Marker | Observed Effect of VA4 Treatment / TG2 Deletion | Reference |
|---|---|---|---|
| Mouse Model of Spinal Cord Injury (SCI) | NG2 (Chondroitin Sulfate Proteoglycan) | Significant reduction in immunoreactivity at the injury site. | nih.govresearchgate.net |
| Mouse Model of Spinal Cord Injury (SCI) | GFAP (Glial Fibrillary Acidic Protein) | Significant reduction in immunoreactivity, indicating modulation of astrogliosis. | nih.govresearchgate.net |
Attenuation of Fibrotic Processes in Organ-Specific Models (e.g., Lung Fibrosis)
The therapeutic potential of the TG2 inhibitor VA4 has been demonstrated in the attenuation of fibrotic processes within an organ-specific disease model. While research on VA4 in the context of lung fibrosis is not documented in the available literature, its impact on fibrosis has been characterized in a model of spinal cord injury (SCI), where it mitigates the formation of the glial scar—a specialized form of fibrotic tissue in the central nervous system. nih.govresearchgate.net The glial scar that forms after SCI is a significant barrier to neuronal regeneration and functional recovery. nih.gov
Treatment with VA4 in animal models of SCI leads to a significant improvement in functional recovery, which is mechanistically linked to the attenuation of this fibrotic scarring process. nih.govresearchgate.net The formation of the glial scar involves the migration and reactivity of astrocytes, which deposit an excess of inhibitory ECM molecules. nih.gov TG2 has been implicated as a key regulator of astrocyte migration. nih.gov
By inhibiting TG2, VA4 modulates the astrocytic response to injury, leading to a reduction in the glial scar. nih.gov This attenuation of a fibrotic process is evidenced by reduced expression of scar-associated molecules like GFAP and the ECM protein NG2. nih.govresearchgate.net The ability of VA4 to phenocopy the effects of genetically deleting TG2 in astrocytes—resulting in improved motor function post-injury—underscores the direct role of TG2 inhibition in mitigating the pathological fibrotic response in the spinal cord. nih.gov These findings establish VA4 as a potent modulator of fibrotic scarring in the CNS, indicating its potential as a therapeutic strategy for injuries characterized by pathological fibrosis. nih.govresearchgate.net
Table 2: Research Findings on VA4 in an Organ-Specific Fibrosis Model
| Organ-Specific Model | Fibrotic Process | Key Findings with VA4 Treatment | Reference |
|---|---|---|---|
| Spinal Cord Injury (Mouse) | Glial Scar Formation (Reactive Gliosis) | Significantly improved functional motor recovery post-injury. | nih.govresearchgate.net |
| Spinal Cord Injury (Mouse) | Glial Scar Formation (Reactive Gliosis) | Modulates the glial scar, evidenced by reduced GFAP and NG2 expression. | nih.gov |
| Astrocyte Cell Culture | Astrocyte Migration | Inhibition of TG2 with related inhibitors (VA5) significantly impairs astrocyte migration, a key process in scar formation. | nih.gov |
Methodological Approaches in Studying Va4 Tg2 Inhibitor
In Vitro Experimental Models
In vitro studies are fundamental in dissecting the specific molecular interactions and cellular consequences of VA4 application. These models allow for a controlled environment to observe the direct effects of the inhibitor on specific cell types and their functions.
Cell Line Selection and Culture Conditions
The selection of appropriate cell lines is critical for studying the effects of the VA4 TG2 inhibitor. Research has utilized various cell lines, each chosen for its specific characteristics relevant to the disease model being investigated. For instance, in cancer research, cell lines such as the human epidermal squamous cell carcinoma cell line (SCC13) and glioblastoma cell lines (U87 and T98G) have been employed. google.comximbio.comcancertools.org These cells are cultured under standard conditions, and the effects of VA4 on processes like cell survival, invasion, and migration are assessed. ximbio.comcancertools.orgnih.gov In the context of neurological studies, primary astrocyte and neuronal cultures are often used to model the cellular environment of the central nervous system (CNS). researchgate.netbiorxiv.org
Neuron-Astrocyte Co-culture Systems
To investigate the interplay between different cell types in the CNS, neuron-astrocyte co-culture systems are a valuable tool. researchgate.netbiorxiv.org These models are particularly relevant for studying the neurosupportive or neurotoxic roles of astrocytes and how VA4 can modulate these functions. In a typical setup, astrocytes are grown on transwell inserts and then co-cultured with neurons. biorxiv.orgbiorxiv.org This arrangement allows for the study of secreted factors and cell-cell interactions without direct contact. A key finding from these studies is that treatment of astrocytes with VA4 enhances their ability to support neurite outgrowth, particularly on an inhibitory matrix designed to mimic the environment of a spinal cord injury. researchgate.netbiorxiv.orgnih.govnih.gov This effect is attributed to the inhibition of astrocytic TG2, which in turn promotes a more neurosupportive astrocyte phenotype. researchgate.netbiorxiv.orgnih.gov It has been demonstrated that VA4 treatment of astrocytes phenocopies the effects of genetically deleting TG2 in these cells, leading to improved neuronal outcomes. biorxiv.orgnih.gov Importantly, treating neurons alone with VA4 did not have a significant effect on neurite outgrowth, indicating that the beneficial effects are mediated through the astrocytes. biorxiv.orgresearchgate.net
In Vivo Experimental Models
In vivo models are essential for understanding the physiological effects of the this compound in a whole-organism context, including its impact on disease progression and functional recovery.
Mouse Models for Disease Progression and Functional Recovery
Mouse models of spinal cord injury (SCI) are prominently used to evaluate the therapeutic potential of VA4. researchgate.netdntb.gov.uanih.gov In these models, a contusion injury is surgically induced in the spinal cord of wild-type mice. dntb.gov.uanih.gov Subsequent treatment with VA4 has been shown to significantly improve motor function recovery compared to vehicle-treated control animals. researchgate.netdntb.gov.uanih.govbiorxiv.org The functional recovery is often assessed using scoring systems like the Toyama mouse score (TMS). researchgate.net These studies have demonstrated that pharmacological inhibition of TG2 with VA4 can phenocopy the enhanced functional recovery observed in mice with a specific genetic deletion of TG2 in astrocytes. researchgate.netdntb.gov.uanih.gov
Biochemical and Biophysical Characterization Assays
A variety of biochemical and biophysical assays are employed to characterize the interaction of VA4 with TG2 and the downstream cellular consequences.
Biochemical assays are used to confirm the inhibitory activity of VA4 on TG2's enzymatic functions. These include assays to measure the transamidation activity of TG2, where VA4 has been shown to be a potent irreversible inhibitor. nih.govmedchemexpress.com Additionally, GTP-binding assays are performed, as TG2 also functions as a G-protein. VA4 has been found to lock TG2 in an "open" conformation, which not only blocks its transamidation activity but also abolishes its GTP-binding and signaling functions. ximbio.comcancertools.orgnih.govnih.gov
Further mechanistic studies have explored the impact of VA4 on protein-protein interactions. For instance, it has been demonstrated that VA4 treatment significantly decreases the interaction between TG2 and the transcription factor Zbtb7a. biorxiv.orgnih.govresearchgate.net This finding suggests that TG2 can act as an epigenetic regulator, and its inhibition by VA4 can lead to changes in gene expression. nih.gov Consistent with this, studies have shown that both TG2 deletion and VA4 treatment lead to increased histone acetylation, a mark of transcriptionally permissive chromatin. nih.govbiorxiv.org
Biophysical techniques such as native polyacrylamide gel electrophoresis (nPAGE) and fluorescence resonance energy transfer (FRET) can be used to study the conformational changes in TG2 induced by VA4 binding. nih.govresearchgate.net These methods have confirmed that VA4 stabilizes the open conformation of TG2. nih.govresearchgate.net
Measurement of TG2 Transamidation Activity
A primary function of TG2 is its ability to catalyze the formation of isopeptide bonds between protein-bound glutamine and lysine (B10760008) residues, a process known as transamidation. The inhibitory effect of VA4 on this enzymatic activity has been quantified using several methods.
One common approach involves an in-cell assay utilizing fluorescein (B123965) cadaverine (B124047) (FC), a fluorescently labeled primary amine that can be incorporated into proteins by active TG2. nih.gov In this assay, cells are first loaded with FC. A calcium ionophore, such as A23187 or ionomycin, is then used to increase intracellular calcium levels, which activates TG2's transamidation function. nih.govoup.com In the presence of an inhibitor like VA4, the TG2-mediated cross-linking of FC to cellular proteins is reduced, leading to a decrease in retained cellular fluorescence, which can be quantified. nih.gov Studies have demonstrated that VA4, along with other irreversible inhibitors like NC9 and VA5, effectively inhibits the ionomycin-activated transamidation activity of TG2 in various cell lines, including U87 glioblastoma cells. oup.comgoogle.com
To further characterize the inhibitory mechanism, researchers also employ in vitro kinetic studies with purified recombinant human TG2. oup.com These studies utilize a direct, continuous spectrophotometric activity assay to determine key kinetic parameters. For VA4, time-dependent, irreversible inhibition has been characterized, yielding kinetic inactivation parameters such as the inactivation rate constant (k_inact) and the inhibitor constant (K_I). oup.com
Another method involves using cell lines that express a mutant form of TG2, such as R580A-TG2. This mutant does not bind GTP and therefore exhibits high basal transamidation activity without the need for a calcium ionophore. oup.comgoogle.com Treating these cells with VA4 has been shown to significantly inhibit this resting transamidating activity. oup.comgoogle.com
Assessment of TG2 GTP-Binding Activity
Beyond its cross-linking function, TG2 also acts as a G-protein, binding and hydrolyzing guanosine (B1672433) triphosphate (GTP). This activity is mutually exclusive to its transamidation function and is associated with a "closed" conformational state of the enzyme. oup.commdpi.comximbio.com VA4 has been investigated for its ability to indirectly inhibit this GTP-binding function.
A key technique to assess GTP binding is a pull-down assay using GTP-agarose beads. nih.govgoogle.com In this method, cell extracts are incubated with GTP-conjugated agarose (B213101) beads. The proteins that bind to the GTP on the beads are then isolated and analyzed, typically by immunoblotting for TG2. nih.govgoogle.com Studies using this method have shown that treatment with VA4 drastically reduces the amount of TG2 that binds to the GTP-agarose beads, indicating that the inhibitor significantly diminishes TG2's GTP-binding capability in cells. nih.gov
Another method employed is a competitive binding assay using a fluorescent GTP analog, such as BODIPY FL GTP-γ-S. oup.com In this assay, purified TG2 is pre-incubated with the fluorescent GTP analog. The addition of an inhibitor like VA4 is then assessed for its ability to displace the fluorescent probe or prevent its binding, which is measured by a change in fluorescence. oup.com Results from this assay have confirmed that VA4, particularly in the presence of calcium, almost completely abolishes the binding of the GTP analog to TG2. oup.com This suggests that by locking the enzyme in an open conformation, VA4 disrupts the structure of the GTP-binding pocket. nih.gov
Analysis of TG2 Conformational States
The dual functions of TG2 are governed by significant conformational changes. The enzyme switches between an "open" conformation, which is active in transamidation, and a "closed" conformation, which is capable of binding GTP. nih.govoup.commdpi.com A central aspect of VA4 research has been to determine its effect on the conformational state of TG2. Several biophysical techniques have been instrumental in this analysis.
Native PAGE is a powerful qualitative technique used to separate proteins in their native, folded state based on their size, shape, and charge. This method has been effectively used to differentiate between the compact, "closed" conformation and the extended, "open" conformation of TG2. nih.govnih.gov Under native gel conditions, the closed form of TG2 migrates more rapidly than the more extended open form. nih.gov
Researchers have incubated purified recombinant TG2 with VA4 and then subjected the samples to native PAGE. nih.govnih.gov These experiments have consistently shown that VA4, similar to other irreversible inhibitors, locks TG2 exclusively in the open, extended conformation. nih.govresearchgate.net This is observed as a shift in the band migration on the gel compared to untreated or GTP-bound TG2. nih.gov Pre-incubation with VA4 shifts TG2 to the extended conformation, and this change is not reversed by the subsequent addition of GTP. nih.gov
Table 1: Effect of VA4 on TG2 Conformation as Determined by Native PAGE This table summarizes the observed conformational state of TG2 under different treatment conditions based on migration patterns in native polyacrylamide gel electrophoresis.
| Treatment Condition | Observed TG2 Conformation | Reference |
| Untreated (recombinant) | Mostly extended | nih.gov |
| + GTP | Shift towards closed conformation | nih.gov |
| + VA4 | Exclusively open/extended | nih.govnih.gov |
| + VA4, then + GTP | Remains in open/extended conformation | nih.gov |
Fluorescence Lifetime Imaging (FLIM) is a sophisticated imaging technique that measures the decay rate of fluorescence from a fluorophore. When combined with Förster Resonance Energy Transfer (FRET), FLIM-FRET becomes a powerful tool to study protein conformational changes in living cells. nih.govplos.orgnih.gov
For studying TG2, a biosensor construct is often used, where TG2 is fused with a donor fluorophore (like mCerulean, mCer) at its N-terminus and an acceptor fluorophore (like YFP) at its C-terminus (mCer-TG2-YFP). nih.govresearchgate.net In the "closed" conformation, the N- and C-termini are in close proximity, resulting in efficient FRET and a shorter fluorescence lifetime of the donor. plos.orgresearchgate.net In the "open" conformation, the termini are far apart, leading to reduced FRET and a longer donor fluorescence lifetime. plos.orgresearchgate.net
Studies have utilized this mCer-TG2-YFP biosensor expressed in cell lines like SCC-13 and HaCaT. nih.gov Treatment of these cells with VA4 resulted in a marked increase in the fluorescence lifetime. nih.gov This directly demonstrates that VA4 locks TG2 in its open conformation within the intact cellular environment. nih.gov
Table 2: Summary of FLIM-FRET Results for TG2 Conformation with VA4 This table presents the findings from FLIM-FRET experiments using the mCer-TG2-YFP biosensor to assess the conformational state of TG2 in live cells after treatment with VA4.
| Cell Line | Treatment | Observed Change in Fluorescence Lifetime | Inferred TG2 Conformation | Reference |
| SCC-13 | + VA4 | Markedly Increased | Open | nih.gov |
| HaCaT | + VA4 | Increased | Open | nih.gov |
Molecular and Cellular Biology Techniques
The study of VA4's effects extends to broader molecular and cellular biology techniques to understand its impact on cellular pathways and phenotypes. These methods provide context to the biochemical and biophysical findings.
To investigate the role of TG2 in cellular processes and how its inhibition by VA4 alters them, researchers often use co-culture models. For example, neuron-astrocyte co-cultures have been used to show that VA4 treatment improves the ability of astrocytes to support neurite outgrowth on inhibitory matrices, a phenocopy of what is observed when astrocytic TG2 is genetically deleted. nih.govnih.gov
Furthermore, to explore the downstream molecular consequences of VA4 treatment, techniques like immunoprecipitation are employed. nih.gov For instance, immunoprecipitation of TG2 from cell lysates of VA4-treated astrocytes showed a significantly reduced interaction with the transcription factor Zbtb7a, suggesting that TG2 requires its closed conformation or at least an unblocked catalytic domain to bind to this nuclear partner. nih.gov
Differential proteomic and transcriptomic analyses, such as RNA sequencing, have been used to compare untreated, VA4-treated, and TG2-knockout cells. nih.gov These approaches provide a global view of the changes in protein expression and gene transcription that result from the inhibition of TG2 by VA4, helping to elucidate the molecular pathways through which TG2 exerts its functions and how VA4 modulates them. nih.gov
Finally, various cell lines are used as models, including glioblastoma lines (U87), epidermal squamous cell carcinoma lines (SCC-13), and immortalized keratinocytes (HaCaT), allowing for the study of VA4's effects in different disease-relevant contexts. nih.govoup.com
Gene Expression Analysis (e.g., RNA-seq)
Gene expression analysis has been a pivotal tool in elucidating the downstream molecular consequences of TG2 inhibition by VA4. While direct RNA-sequencing (RNA-seq) data specifically from VA4-treated cells is emerging, a significant body of research has focused on the genetic changes following the deletion of the gene encoding TG2. These studies have established a baseline understanding of the transcriptional landscape modulated by TG2.
Researchers have demonstrated that the pharmacological inhibition of TG2 with VA4 often replicates the effects observed with TG2 gene deletion. For instance, in studies involving astrocytes, RNA-seq analysis of spinal cord tissue from mice with astrocyte-specific TG2 deletion revealed a predominant upregulation of genes. nih.govnih.gov Pathway analysis of these differentially expressed genes highlighted an enrichment in pathways related to lipid metabolism and energy, which are crucial for the metabolic coupling between neurons and astrocytes. biorxiv.orgbiorxiv.orgnih.gov Subsequent studies have shown that VA4 treatment can phenocopy these neurosupportive effects, suggesting a similar impact on the astrocytic transcriptome. nih.govnih.govbiorxiv.orgbiorxiv.orgnih.gov
In addition to transcriptomics, proteomic analyses have been employed to complement RNA-seq data. These studies have further supported the observation that TG2 deletion, and by extension VA4 inhibition, leads to a general upregulation of proteins and reveals significant changes in lipid and antioxidant metabolism in astrocytes. nih.govnih.govnih.gov This combined multi-omics approach provides a more comprehensive picture of the cellular response to VA4, bridging the gap between gene expression and functional protein levels.
It has been proposed that TG2 primarily acts as a transcriptional repressor in astrocytes. researchgate.netresearchgate.net The inhibition of TG2 by VA4 is thought to alleviate this repression, leading to the increased expression of neurosupportive genes. nih.govnih.gov This hypothesis is consistent with findings that show increased histone acetylation, a mark of active transcription, following both TG2 deletion and VA4 treatment. nih.govnih.govnih.govbiorxiv.orgnih.govresearchgate.net
| Method | Cell/Tissue Type | Key Findings | Reference |
| RNA-seq | Astrocytes, Spinal Cord Tissue | TG2 deletion leads to upregulation of genes involved in fatty acid metabolism, lipid storage, and energy pathways. VA4 phenocopies these effects. | nih.govnih.govbiorxiv.orgbiorxiv.orgnih.gov |
| Proteomics | Astrocytes | TG2 deletion results in a predominant upregulation of proteins, with significant changes in lipid and antioxidant metabolism. | nih.govnih.govnih.gov |
| Histone Acetylation Analysis | Astrocytes | Both TG2 deletion and VA4 treatment lead to increased histone acetylation, suggesting a role for TG2 in transcriptional repression. | nih.govnih.govnih.govbiorxiv.orgnih.govresearchgate.net |
Protein-Protein Interaction Studies (e.g., Co-immunoprecipitation)
Co-immunoprecipitation (Co-IP) has been a fundamental technique to unravel the protein interaction networks involving TG2 and how they are modulated by the inhibitor VA4. A key interaction that has been extensively studied is between TG2 and the transcription factor Zbtb7a. nih.govresearchgate.net
Through Co-IP experiments, researchers have confirmed a direct interaction between TG2 and Zbtb7a within the nucleus of astrocytes. researchgate.net These studies often involve the transfection of cells, such as HEK 293TN cells, with tagged versions of TG2 (e.g., V5-tagged) and Zbtb7a (e.g., FLAG-tagged). nih.govnih.govbiorxiv.org Following treatment with either VA4 or a vehicle control (like DMSO), cell lysates are subjected to immunoprecipitation using an antibody against the tagged TG2. nih.govnih.govbiorxiv.org The resulting protein complexes are then analyzed by western blotting for the presence of the tagged Zbtb7a. nih.govnih.gov
A consistent and significant finding from these Co-IP studies is that treatment with VA4 markedly reduces the amount of Zbtb7a that is pulled down with TG2. nih.govnih.govbiorxiv.org This indicates that VA4 disrupts or weakens the interaction between these two proteins. nih.gov Since TG2 can act as a scaffold for protein complexes, its inhibition by VA4, which locks the enzyme in an open conformation, is thought to interfere with its ability to form these scaffolding interactions. nih.govbiorxiv.orgresearchgate.net The disruption of the TG2-Zbtb7a interaction is a critical piece of evidence supporting the hypothesis that VA4's effects on gene expression are mediated through the modulation of TG2's interactions with transcriptional regulators. nih.govbiorxiv.orgresearchgate.net
| Assay | Proteins of Interest | Cell Line | Experimental Detail | Result | Reference |
| Co-immunoprecipitation | V5-tagged TG2, FLAG-tagged Zbtb7a | HEK 293TN | Cells transfected with tagged proteins were treated with VA4 or DMSO. TG2 was immunoprecipitated, and the precipitate was blotted for Zbtb7a. | VA4 treatment significantly reduced the co-immunoprecipitation of Zbtb7a with TG2. | nih.govnih.govbiorxiv.org |
Immunofluorescence and Histological Analysis
Immunofluorescence and histological techniques have been instrumental in visualizing the subcellular localization of TG2 and observing the cellular changes induced by VA4 treatment in various experimental models.
In studies of central nervous system (CNS) injury, immunofluorescence has been used to assess the impact of VA4 on the cellular response to spinal cord injury. nih.gov For instance, following a spinal cord contusion in mice, histological sections of the spinal cord are stained with antibodies against specific cell markers. nih.gov These can include markers for reactive astrocytes (like GFAP) and chondroitin (B13769445) sulfate (B86663) proteoglycans (like NG2), which are components of the glial scar that can inhibit neuronal regeneration. biorxiv.orgbiorxiv.org By comparing vehicle-treated and VA4-treated animals, researchers can visualize and quantify changes in the cellular composition and extracellular matrix at the injury site. nih.gov
In the context of cancer research, immunofluorescence has been used to detect TG2 expression and the effects of its inhibition in cancer stem cells. cancertools.orgximbio.com For example, in mesothelioma cancer stem cells, immunofluorescence staining can be used to assess markers of apoptosis, which have been observed to increase following treatment with VA4. cancertools.orgximbio.com
| Technique | Model System | Markers/Stains | Key Observations | Reference |
| Immunofluorescence | Mouse model of spinal cord injury | GFAP (astrocytes), NG2 (chondroitin sulfate proteoglycan) | Used to visualize and quantify changes in reactive astrocytes and glial scar components following VA4 treatment. | biorxiv.orgbiorxiv.orgnih.gov |
| Immunofluorescence | Mesothelioma cancer stem cells | Apoptosis markers | Increased markers of apoptosis observed after VA4 treatment. | cancertools.orgximbio.com |
| Histological Staining (H&E) | Mouse model of spinal cord injury | Hematoxylin and Eosin | Provides general morphological assessment of tissue integrity and cellularity at the injury site. | nih.gov |
Cellular Assays for Migration, Invasion, and Apoptosis
A variety of in vitro cellular assays have been employed to functionally characterize the effects of the this compound on key cancer-related processes such as cell migration, invasion, and survival.
Migration and Invasion Assays: The effect of VA4 on cell migration is often studied using a "scratch" or "wound healing" assay. nih.gov In this method, a confluent monolayer of cells is mechanically scratched to create a cell-free "wound." The ability of the cells to migrate and close this gap over time is monitored, and this process is quantified in the presence or absence of VA4. nih.gov
To assess cancer cell invasion, the Matrigel (B1166635) invasion assay is commonly used. nih.gov This assay utilizes a transwell chamber with a porous membrane coated with Matrigel, a basement membrane-like substance. Cancer cells are seeded in the upper chamber, and their ability to degrade the Matrigel and invade through the membrane to the lower chamber is measured. Studies have shown that VA4 can inhibit the invasion of cancer cells, such as epidermal squamous cell carcinoma (SCC-13) cells, through Matrigel. nih.gov
Apoptosis and Cell Survival Assays: The impact of VA4 on cancer stem cell survival and apoptosis is often evaluated using the spheroid formation assay. nih.govgoogle.com Cancer stem cells have the ability to form three-dimensional spheroids when cultured in non-adherent conditions, a property linked to their self-renewal and survival capacity. nih.gov The number and size of these spheroids can be quantified after treatment with VA4. Research has demonstrated that VA4 inhibits spheroid formation in epidermal cancer stem cells, indicating a reduction in their survival. nih.gov In mesothelioma cancer stem cells, inhibition of TG2 with VA4 has been shown to reduce migration and invasion, and increase markers of apoptosis. cancertools.orgximbio.com
| Assay Type | Specific Assay | Cell Type | Endpoint Measured | Effect of VA4 | Reference |
| Migration | Scratch/Wound Healing Assay | Epidermal Squamous Carcinoma Cells (SCC-13) | Closure of a mechanical "wound" in a cell monolayer | Inhibits cell migration | nih.gov |
| Invasion | Matrigel Invasion Assay | Epidermal Squamous Carcinoma Cells (SCC-13) | Number of cells invading through a Matrigel-coated membrane | Reduces invasive potential | nih.gov |
| Apoptosis/Survival | Spheroid Formation Assay | Epidermal Cancer Stem Cells | Number and size of spheroids formed in non-adherent culture | Inhibits spheroid formation, indicating reduced cancer stem cell survival | nih.gov |
| Apoptosis | Apoptosis Marker Analysis | Mesothelioma Cancer Stem Cells | Expression of apoptosis markers | Appears to increase markers of apoptosis | cancertools.orgximbio.com |
Conceptual Advances and Future Directions in Tg2 Inhibitor Research
Elucidating the Context-Dependent Multifunctionality of TG2
Transglutaminase 2 is a multifaceted enzyme with activities that are highly dependent on its conformational state and cellular location. ximbio.comnih.govmdpi.com It can exist in a "closed" conformation, where it primarily functions in GTP binding and signaling, or an "open" conformation, which is responsible for its calcium-dependent transamidation (cross-linking) activity. nih.gov These distinct functions are mutually exclusive. nih.gov The dysregulation of TG2's transamidation activity is linked to conditions like fibrosis and celiac disease, while its GTP-binding function has been implicated in cancer cell survival and proliferation. ximbio.comcancertools.org
The inhibitor VA4 has been instrumental in dissecting these context-dependent roles. VA4 is an irreversible covalent inhibitor that specifically targets the active site of TG2. ximbio.comnih.gov By binding to the catalytic domain, VA4 not only blocks the enzyme's transamidation activity but also locks it in the "open" conformation. nih.govresearchgate.net This conformational lock is crucial as it simultaneously disrupts the GTP-binding function of TG2, which is associated with its closed state. nih.govnih.gov This dual inhibition of both enzymatic and signaling functions provides a powerful tool to study the distinct contributions of each TG2 activity in various pathological contexts. nih.govmdpi.com For instance, in some cancer stem cells, it is the GTP-binding activity, not the transamidation, that is essential for survival, and VA4 effectively abolishes this pro-survival signaling. ximbio.comnih.gov
Investigating Specificity and Off-Target Effects Beyond TG2
A critical aspect of developing any therapeutic inhibitor is ensuring its specificity to minimize unintended side effects. Research indicates that VA4 is highly selective for TG2 over other transglutaminases. ximbio.comnih.gov The specificity of VA4 is attributed to its "targeting domain," which shows a high affinity for TG2. nih.gov Cellular assays have confirmed this selectivity, demonstrating that VA4 does not inhibit other tested transglutaminases. ximbio.comnih.gov
While VA4 demonstrates high specificity for TG2, the broader investigation of potential off-target effects remains a key area of research. The complexity of cellular signaling pathways necessitates rigorous evaluation to rule out unintended interactions. One approach to address this is the use of TG2-negative cell lines in parallel with TG2-positive cells to differentiate between on-target and off-target effects of the inhibitor. So far, studies have shown that VA4 is well-tolerated in animal models with no observed toxic side effects, suggesting a favorable specificity profile. nih.gov
Exploring Novel Therapeutic Hypotheses Based on VA4-mediated TG2 Modulation
The ability of VA4 to modulate the distinct functions of TG2 has opened up new avenues for therapeutic intervention in a range of diseases.
Neuroprotection and Neuroregeneration: In the context of central nervous system (CNS) injury, TG2 is known to play a role in the response of astrocytes, a type of glial cell. researchgate.net Pharmacological inhibition of TG2 with VA4 has been shown to promote a more neurosupportive phenotype in reactive astrocytes. nih.gov Treatment with VA4 improved the ability of astrocytes to support neurite outgrowth, and in vivo studies demonstrated that VA4 treatment phenocopies the neurosupportive effects of genetically deleting TG2 in astrocytes, leading to improved functional recovery after spinal cord injury. nih.govresearchgate.netbiorxiv.org These findings suggest that TG2 inhibitors like VA4 could be a novel strategy for treating CNS injuries. nih.govresearchgate.net
Cancer Therapy: In various cancers, particularly in cancer stem cells, TG2's GTP-binding function is critical for survival and resistance to therapy. ximbio.comcancertools.org By locking TG2 in its open conformation, VA4 effectively inhibits this pro-survival signaling. nih.govcancertools.org Studies have shown that VA4 can block epithelial-to-mesenchymal transition (EMT), reduce invasion, and kill cancer stem cells in certain cancer types. ximbio.comcancertools.org This suggests a promising therapeutic hypothesis for using VA4 to target cancer stem cells and overcome chemoresistance. mdpi.com
Inflammatory Diseases: TG2 is implicated in various inflammatory conditions. mdpi.com The development of potent and specific TG2 inhibitors like VA4 offers a potential therapeutic strategy for these diseases. mdpi.com For example, in celiac disease, TG2-mediated deamidation of gluten peptides is a key pathogenic event, making TG2 a prime therapeutic target. researchgate.net
Integration of Multi-Omics Data for Comprehensive Understanding of VA4 Effects
To gain a holistic understanding of the cellular and systemic effects of VA4, the integration of multi-omics data is becoming increasingly important. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of biological systems. arxiv.org
By analyzing changes across these different molecular layers following VA4 treatment, researchers can:
Identify Novel Pathways: Uncover previously unknown signaling pathways and molecular interactions affected by TG2 inhibition.
Discover Biomarkers: Identify biomarkers that can predict the response to VA4 treatment or monitor its efficacy.
Elucidate Mechanisms of Action: Gain deeper insights into the precise mechanisms by which VA4 exerts its therapeutic effects in different disease contexts.
For instance, RNA-sequencing of astrocytes with TG2 deletion (which phenocopies VA4 treatment) revealed an upregulation of genes involved in fatty acid metabolism and energy pathways, which are crucial for supporting neurons. nih.gov Proteomic analysis has also supported a predominantly transcriptionally suppressive role for TG2 in astrocytes. nih.gov The integration of such datasets using machine learning and other computational tools can help to construct predictive models of how VA4 will impact a biological system and guide the development of more effective therapeutic strategies. arxiv.orgresearchgate.net
Q & A
Q. What is the primary mechanism by which VA4 inhibits TG2 transamidase activity?
VA4 covalently binds to Cys-277 in the transamidase catalytic site of TG2, irreversibly blocking substrate access and suppressing crosslinking activity. This interaction shifts TG2 from a closed (GTP-bound) to an open conformation, disordering the GTP-binding domain and reducing pro-survival signaling in cancer stem cells . Methodologically, this is confirmed via fluorescence lifetime imaging (FLIM) to track conformational changes and GTP-agarose binding assays .
Q. Which experimental models are commonly used to study VA4's effects on TG2-dependent cancer stem cells?
Key models include:
- Epidermal squamous cell carcinoma (ECS) : Spheroid formation assays (cancer stem cell survival) and Matrigel invasion assays (invasive potential) .
- Glioblastoma (GBM) : Colony formation assays in U87 and TS543 cell lines to assess proliferation inhibition .
- HaCaT immortalized keratinocytes : Used to validate TG2 conformational changes via electroporation of mCer-TG2-YAP constructs .
Q. How does VA4 alter TG2's interaction with nuclear proteins in astrocytes?
VA4 locks TG2 in an open conformation, reducing its nuclear scaffolding function. This disrupts interactions with transcriptional regulators like Zbtb7a and Sin3a-HDAC complexes, increasing histone H3K9 acetylation (H3K9ac) and promoting neurosupportive gene expression. Co-immunoprecipitation and chromatin accessibility assays are used to validate these effects .
Advanced Research Questions
Q. Why do transamidase inhibitors like VA4 suppress GTP binding despite targeting a spatially distinct site?
Structural studies reveal that VA4-induced open conformation disorganizes the GTP-binding pocket. Native gel electrophoresis and computational modeling show that irreversible inhibitors (VA4, NC9, VA5) shift TG2’s equilibrium from closed to extended states, reducing GTP affinity by >90% . This paradox is critical for therapeutic design, as GTP binding is essential for cancer stem cell survival .
Q. How do conflicting results in TG2 inhibitor efficacy across cell lines inform experimental design?
In GBM models, VA4 inhibits colony formation in U87 and TS543 cells but fails in TS676 cells, suggesting context-dependent TG2 roles influenced by genomic heterogeneity . Researchers should:
- Validate TG2 expression (immunoblotting) and activity (FC incorporation assays) in each model.
- Use TG2-null controls (e.g., SCC13-TG2-KOc12) to confirm on-target effects .
Q. What methodologies resolve VA4's dual impact on catalytic inhibition and epigenetic modulation?
Q. How does VA4's irreversible binding influence long-term TG2 functional recovery in CNS injury models?
In spinal cord injury (SCI) models, VA4-treated astrocytes exhibit sustained neurosupportive phenotypes (e.g., enhanced neurite outgrowth) comparable to TG2-knockout cells. Longitudinal functional recovery is assessed via Basso Mouse Scale (BMS) scoring and histological analysis of CSPG matrix remodeling .
Data Contradictions & Resolution
Q. Why does VA4 fail to inhibit TG2-null cell invasion despite efficacy in wild-type models?
TG2-null SCC13-KOc12 cells show no response to VA4 in Matrigel invasion assays, confirming TG2 specificity. This underscores the need for baseline TG2 quantification (e.g., immunoblotting) in preclinical studies .
Q. How to reconcile VA4's neuroprotective effects in astrocytes with its lack of toxicity in neurons?
Neurons require TG2 for survival but not its catalytic activity. VA4 inhibits TG2’s scaffolding role in astrocytes without affecting neuronal viability, as shown in OGD (oxygen-glucose deprivation) assays .
Methodological Recommendations
Optimal techniques for quantifying VA4-induced TG2 conformational changes:
- FLIM : Tracks distance between mCer (N-terminal) and YAP (C-terminal) fluorescent probes in live cells .
- Native PAGE : Differentiates closed (fast-migrating) vs. open (slow-migrating) TG2 conformations .
Key controls for in vitro TG2 inhibition studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
